molecular formula C29H33NO5S B4894747 2-(Ethylsulfanyl)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5804-65-9

2-(Ethylsulfanyl)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4894747
CAS No.: 5804-65-9
M. Wt: 507.6 g/mol
InChI Key: ZDMIYPVKRJXUNU-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the benzyloxy, methoxy, and ethylsulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.

    Introduction of the benzyloxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate benzyl and methoxy derivatives.

    Attachment of the ethylsulfanyl group: This step involves the reaction of the intermediate compound with an ethylsulfanyl reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethylsulfanyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the hexahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfanyl)ethyl 4-[3-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-(Ethylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 2-(ethylsulfanyl)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and therapeutic potentials.

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(4-methoxy-3-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5S/c1-4-36-16-15-34-29(32)26-19(2)30-22-11-8-12-23(31)28(22)27(26)21-13-14-24(33-3)25(17-21)35-18-20-9-6-5-7-10-20/h5-7,9-10,13-14,17,27,30H,4,8,11-12,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMIYPVKRJXUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386709
Record name AC1MFD3A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5804-65-9
Record name AC1MFD3A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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